molecular formula C28H26N4O4 B1684534 Orantinib CAS No. 252916-29-3

Orantinib

Cat. No. B1684534
M. Wt: 310.3 g/mol
InChI Key: NHFDRBXTEDBWCZ-ZROIWOOFSA-N
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Description

Orantinib is a small molecule drug developed by Pfizer . It is a PDGFR-β inhibitor, FGFR1 antagonist, and VEGFR2 antagonist . It has been used in trials studying the treatment of various cancers, including lung cancer, breast cancer, kidney cancer, gastric cancer, and prostate cancer .


Molecular Structure Analysis

Orantinib has a molecular formula of C18H18N2O3 . It belongs to the class of organic compounds known as indolines, which are compounds containing an indole moiety, consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Scientific Research Applications

Orantinib in Hepatocellular Carcinoma Treatment

Orantinib, an oral multi-kinase inhibitor, was evaluated for its efficacy when combined with conventional transcatheter arterial chemoembolisation (cTACE) in patients with unresectable hepatocellular carcinoma. The study, however, concluded that orantinib combined with cTACE did not improve overall survival in these patients (Kudo et al., 2018). A subgroup analysis in the same context also did not observe significant differences in overall survival and time to TACE failure, though there was a slight improvement in time to progression in the orantinib arm (Hidaka et al., 2019).

Orantinib in Gastric Cancer Treatment

Orantinib (TSU-68) was evaluated for its efficacy in combination with S-1 and cisplatin in patients with advanced gastric cancer. The study aimed to investigate progression-free survival and pharmacokinetics of this combination. However, specific outcomes of this study were not detailed in the abstract (Yamaguchi et al., 2013).

Orantinib in Metastatic Colorectal Cancer Treatment

A phase II trial investigated TSU-68 (orantinib) in combination with S-1 and oxaliplatin versus S-1 and oxaliplatin alone in patients with metastatic colorectal cancer. The primary endpoint was progression-free survival, but specific results were not detailed in the abstract (Shin et al., 2013).

Orantinib as a Potential COVID-19 Treatment

Orantinib was identified as one of the drug candidates for COVID-19 treatment in a study using network-based pharmacologic and transcriptomic approaches. It was among 18 individual drug candidates proposed for repurposing in the treatment of COVID-19 (Liu et al., 2021).

Optimization of Orantinib Crystallization Process

A study aimed at optimizing the crystallization process for orantinib as an active pharmaceutical ingredient. The process involved neutralizing the potassium salt of orantinib in a mixed solvent, focusing on controlling residual solvent amount and particle size distribution (Sato et al., 2015).

Safety And Hazards

Orantinib has been used in clinical trials, and its safety profile has been studied . The main adverse events in the orantinib group were oedema, ascites, and elevation of aspartate and alanine aminotransferases .

properties

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017164
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orantinib

CAS RN

210644-62-5, 252916-29-3
Record name SU6668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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